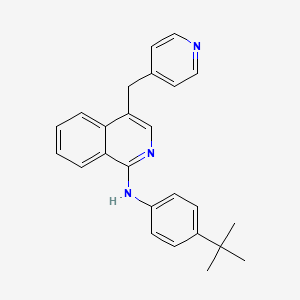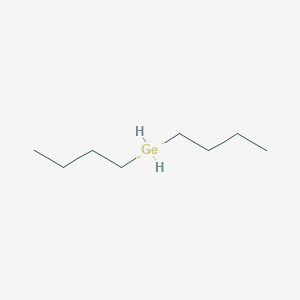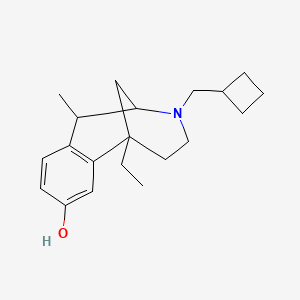
2,6-Metheno-3-benzazocin-8-ol, 3-(cyclobutylmethyl)-6-methyl-1,2,3,4,5,6-hexahydro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzazocines, which are characterized by their fused ring structures and diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the benzazocine core through cyclization reactions.
Functional Group Modifications: Introduction of the cyclobutylmethyl, ethyl, and methyl groups at specific positions on the benzazocine ring.
Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as binding to specific receptors.
Medicine: Investigated for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes that play a role in disease processes.
Pathway Modulation: Affecting various cellular pathways to achieve therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bremazocine: Another benzazocine derivative with similar structural features.
Pentazocine: A benzazocine compound known for its analgesic properties.
Uniqueness
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol is unique due to its specific substituents and structural configuration, which may confer distinct biological activities and chemical properties compared to other benzazocines.
Propriétés
Numéro CAS |
63869-51-2 |
|---|---|
Formule moléculaire |
C20H29NO |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
10-(cyclobutylmethyl)-1-ethyl-8-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H29NO/c1-3-20-9-10-21(13-15-5-4-6-15)19(12-20)14(2)17-8-7-16(22)11-18(17)20/h7-8,11,14-15,19,22H,3-6,9-10,12-13H2,1-2H3 |
Clé InChI |
DRFWDMNJYNIQQB-UHFFFAOYSA-N |
SMILES canonique |
CCC12CCN(C(C1)C(C3=C2C=C(C=C3)O)C)CC4CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


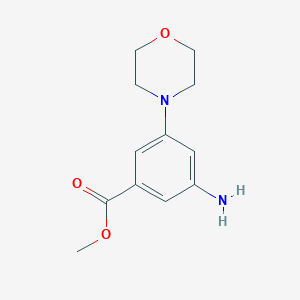
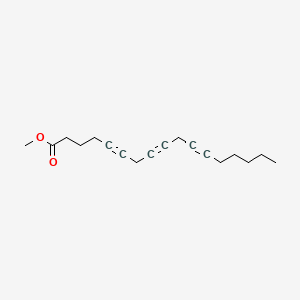
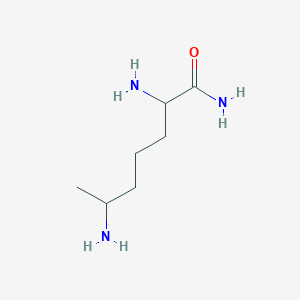
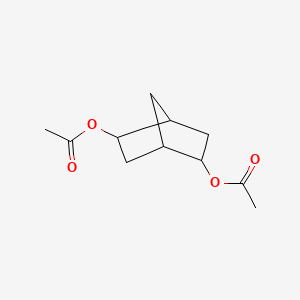
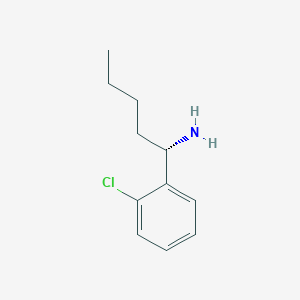
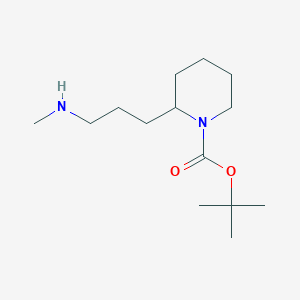
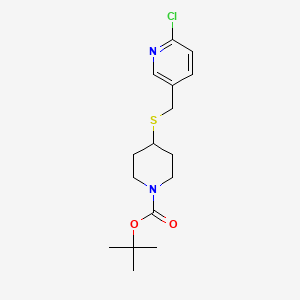
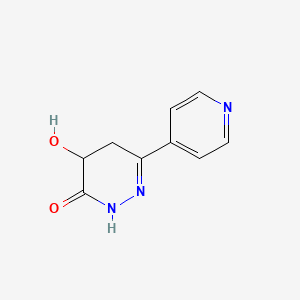
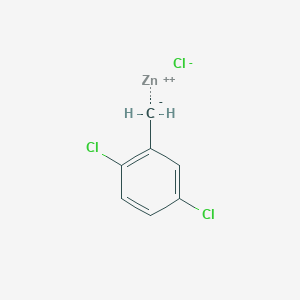
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
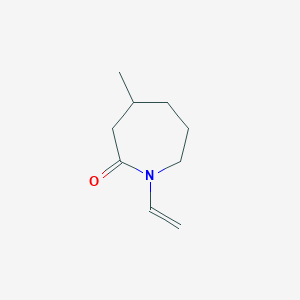
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
